2,3,4,5,6-pentachloro-N-methylaniline
Description
2,3,4,5,6-Pentachloro-N-methylaniline (CAS: 527-20-8) is a polychlorinated aromatic amine with the molecular formula C₇H₅Cl₅N and a molecular weight of 280.5 g/mol. Its structure consists of a benzene ring substituted with five chlorine atoms at positions 2, 3, 4, 5, and 6, and an N-methylamino group (-NHCH₃) at position 1. This compound is a derivative of pentachloroaniline (C₆H₂Cl₅N), where the addition of the methyl group enhances lipophilicity and alters metabolic pathways . It is primarily used in research settings to study the effects of halogenation on chemical reactivity, environmental persistence, and biological interactions.
Properties
CAS No. |
2040-46-2 |
|---|---|
Molecular Formula |
C7H4Cl5N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2,3,4,5,6-pentachloro-N-methylaniline |
InChI |
InChI=1S/C7H4Cl5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |
InChI Key |
DAOFIINVTHKDOR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-pentachloro-N-methylaniline can be synthesized through the chlorination of N-methylaniline. The process involves the reaction of N-methylaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where N-methylaniline is continuously fed and reacted with chlorine gas. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentachloro-N-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated anilines.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated anilines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,3,4,5,6-pentachloro-N-methylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Investigated for potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Utilized in the manufacture of pesticides and herbicides due to its stability and effectiveness.
Mechanism of Action
The mechanism by which 2,3,4,5,6-pentachloro-N-methylaniline exerts its effects involves the interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities, leading to cell death. Its high chlorine content contributes to its reactivity and toxicity .
Comparison with Similar Compounds
Research Implications
The unique properties of this compound make it a critical compound for studying:
Structure-Activity Relationships (SARs) : How chlorine substitution patterns affect toxicity and bioaccumulation.
Pollutant Modeling : Its hydrophobicity and persistence align with PCB-like environmental behavior, aiding predictive modeling .
Drug Metabolism : Insights into how halogenation impacts metabolic stability in pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
